molecular formula C14H22N2 B13857105 2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine

2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine

Cat. No.: B13857105
M. Wt: 218.34 g/mol
InChI Key: JISCSCCUANXUPC-UHFFFAOYSA-N
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Description

2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine is an organic compound with a complex structure that includes an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which forms the isoquinoline core. The reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Pictet-Spengler reaction conditions, including the use of catalysts and solvents to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoquinoline core. This interaction can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydroisoquinoline: A simpler analog with similar structural features.

    2-methyl-1,2,3,4-tetrahydroisoquinoline: Another analog with a methyl group at a different position.

    7-amino-1,2,3,4-tetrahydroisoquinoline: A compound with an amino group at the 7-position.

Uniqueness

2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropyl group and the amino group at the 7-position distinguishes it from other isoquinoline derivatives.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-amine

InChI

InChI=1S/C14H22N2/c1-10(2)8-14-13-9-12(15)5-4-11(13)6-7-16(14)3/h4-5,9-10,14H,6-8,15H2,1-3H3

InChI Key

JISCSCCUANXUPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C2=C(CCN1C)C=CC(=C2)N

Origin of Product

United States

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